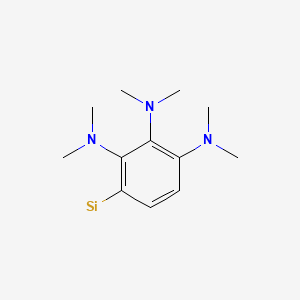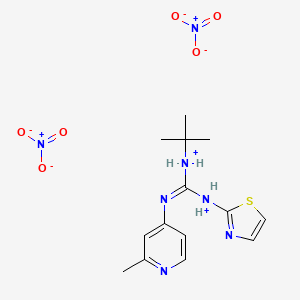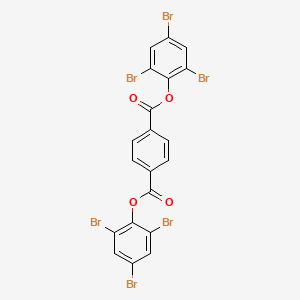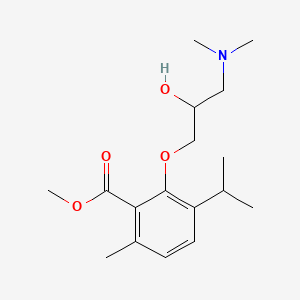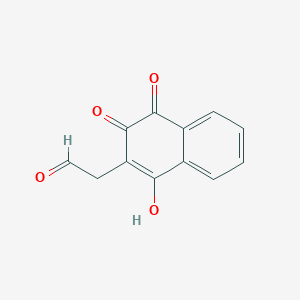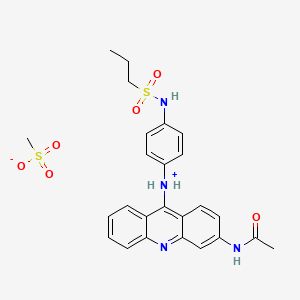
1-(1-Cyclohexenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H16O It is a ketone characterized by a cyclohexene ring attached to a methylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexenyl)-2-methylpropan-1-one can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of catalysts such as TiO2/Al2O3 under specific conditions. For instance, the reaction can be carried out at a temperature of 393.15 K with a catalyst dosage of 8% and an agitation rate of 300 r/min for 120 minutes . Another method involves the use of morpholine and p-toluenesulfonic acid in toluene, where cyclohexanone is heated to boiling under reflux .
Industrial Production Methods: The industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the integration of multiple chemical transformations in a single platform, enhancing efficiency and yield. For example, a five-step continuous flow synthesis starting from cyclohexanone has been developed, achieving an overall yield of up to 56% .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclohexenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Scientific Research Applications
1-(1-Cyclohexenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
1-(1-Cyclohexenyl)ethanone: Similar structure but with an ethanone group instead of a methylpropanone group.
2-(1-Cyclohexenyl)ethylamine: Contains an amine group instead of a ketone group.
Uniqueness: 1-(1-Cyclohexenyl)-2-methylpropan-1-one is unique due to its specific combination of a cyclohexene ring and a methylpropanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
56922-88-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
CZUHTUVRLZFIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


